5-Chlorobenzo[d]oxazole-2,7-diamine
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Description
5-Chlorobenzo[d]oxazole-2,7-diamine is a heterocyclic organic compound that belongs to the benzoxazole group of compounds. It has a CAS number of 1527772-69-5 .
Molecular Structure Analysis
The molecular formula of 5-Chlorobenzo[d]oxazole-2,7-diamine is C7H6ClN3O . Oxazoles, which this compound is a derivative of, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Scientific Research Applications
Antibacterial Activity
Benzoxazole derivatives, including 5-Chlorobenzo[d]oxazole-2,7-diamine, have been found to exhibit significant antibacterial activity. They have been tested against various Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives also show antifungal activity. They have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results .
Anticancer Activity
Benzoxazole derivatives have been studied for their potential anticancer activity. In vitro studies have been conducted on human colorectal carcinoma (HCT116) cancer cell lines, with some compounds showing promising anticancer activity .
Anti-inflammatory Activity
Benzoxazole derivatives have been associated with anti-inflammatory effects. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antimycobacterial Activity
Some benzoxazole derivatives have shown antimycobacterial activity, which could make them useful in the treatment of diseases caused by mycobacteria .
Antiparkinson Activity
Benzoxazole derivatives have also been associated with antiparkinson activity, suggesting potential use in the treatment of Parkinson’s disease .
Inhibition of Hepatitis C Virus
Some benzoxazole derivatives have been found to inhibit the hepatitis C virus, indicating potential use in antiviral therapies .
Amyloidogenesis Inhibition
Benzoxazole derivatives have been associated with the inhibition of amyloidogenesis, which could make them useful in the treatment of diseases characterized by the formation of amyloids, such as Alzheimer’s disease .
properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMRHYIJSHPGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)OC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorobenzo[d]oxazole-2,7-diamine |
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